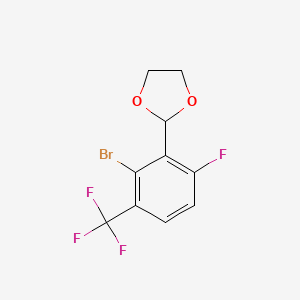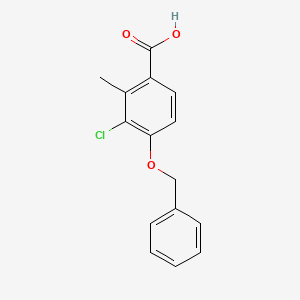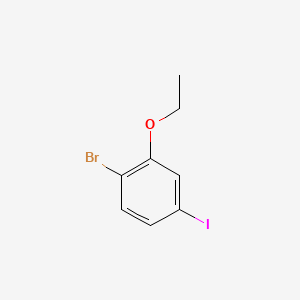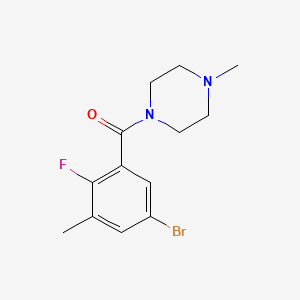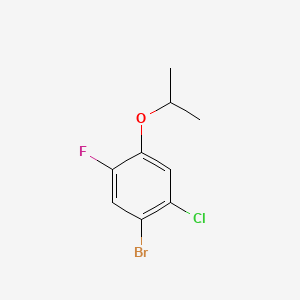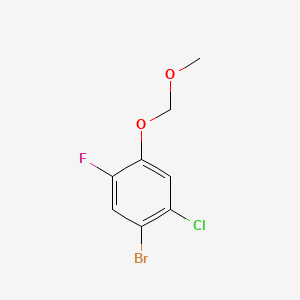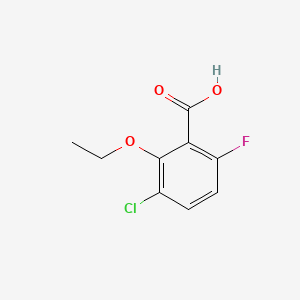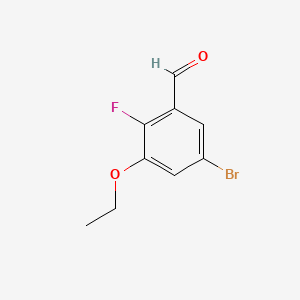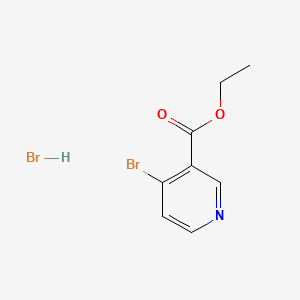
2-Fluoro-3-methoxy-4-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-3-methoxy-4-(methylthio)pyridine” is a chemical compound with the molecular formula C7H8FNOS and a molecular weight of 173.21 . It is also known by other names such as “2-Fluor-3-methoxypyridin” in German, “2-Fluoro-3-méthoxypyridine” in French, and "Pyridine, 2-fluoro-3-methoxy-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 2-position, a methoxy group at the 3-position, and a methylthio group at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions. For instance, “2-Fluoro-4-(trifluoromethyl)pyridine” has been used as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 173.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
2-Fluoro-3-methoxy-4-(methylthio)pyridine has been widely used in the synthesis of various compounds with applications in medicinal chemistry, pharmacology and biochemistry. This compound has been used in the synthesis of compounds such as this compound-5-carboxylic acid, which has been used as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an anti-inflammatory agent. This compound has also been used in the synthesis of compounds such as this compound-5-carboxamide, which has been used as an inhibitor of the enzyme acetylcholinesterase (AChE) and as a potential treatment for Alzheimer’s disease.
作用機序
The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)pyridine is not fully understood. However, it is thought that this compound may act as an inhibitor of various enzymes such as COX-2 and AChE. It is thought that this compound may bind to the active site of these enzymes and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, there is evidence that this compound may have anti-inflammatory and anti-Alzheimer’s disease properties. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function.
実験室実験の利点と制限
The advantages of using 2-Fluoro-3-methoxy-4-(methylthio)pyridine in laboratory experiments include its low cost, its versatility and its availability. This compound is relatively easy to synthesize and is readily available from chemical suppliers. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic and should be handled with care.
将来の方向性
For the use of 2-Fluoro-3-methoxy-4-(methylthio)pyridine include its use in the synthesis of novel compounds with potential therapeutic applications. This compound could also be used in the synthesis of compounds with potential applications in the fields of nanotechnology, materials science and biotechnology. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound and to elucidate its mechanism of action.
合成法
The synthesis of 2-Fluoro-3-methoxy-4-(methylthio)pyridine is achieved by the reaction of pyridine with fluorine, methoxy and methylthio in the presence of a base catalyst. The reaction is usually carried out in aqueous solution at room temperature. The reaction can be carried out in either a batch or a continuous process. The reaction can be monitored using thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
2-fluoro-3-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFZBDOFMBQIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

